3-(3-Bromopropoxy)benzaldehyde
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Overview
Description
EPZ020411 Hydrochloride is a potent and selective inhibitor of protein arginine methyltransferase 6 (PRMT6). This compound has shown significant potential in scientific research due to its ability to inhibit PRMT6 with an IC50 value of 10 nanomolar . It is primarily used in studies related to epigenetics and cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of EPZ020411 Hydrochloride is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: EPZ020411 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
EPZ020411 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of PRMT6 and its effects on methylation processes.
Biology: Employed in cellular studies to understand the role of PRMT6 in gene expression and epigenetic regulation.
Industry: Utilized in the development of new therapeutic agents targeting epigenetic modifications.
Mechanism of Action
EPZ020411 Hydrochloride exerts its effects by selectively inhibiting PRMT6. This inhibition leads to a decrease in the methylation of histone H3 at arginine 2 (H3R2), which is a substrate of PRMT6. The compound shows over 100-fold selectivity for PRMT6 compared to other protein arginine methyltransferases, such as PRMT1 and PRMT8 . The inhibition of PRMT6 disrupts the methylation process, affecting gene expression and cellular functions .
Comparison with Similar Compounds
EPZ020411 Hydrochloride is unique due to its high selectivity and potency for PRMT6. Similar compounds include:
UNC0224: A selective inhibitor of G9a with an IC50 of 15 nanomolar.
MS023: A potent inhibitor of multiple PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.
BRD0639: An inhibitor targeting the interaction between PRMT5 and its substrate adaptor.
These compounds differ in their selectivity and target specificity, making EPZ020411 Hydrochloride a valuable tool for studying PRMT6-specific pathways and effects .
Properties
IUPAC Name |
3-(3-bromopropoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7-8H,2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVYBJOWJVFFBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCBr)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571439 |
Source
|
Record name | 3-(3-Bromopropoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144707-69-7 |
Source
|
Record name | 3-(3-Bromopropoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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